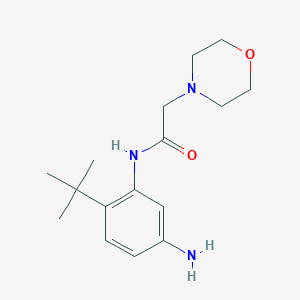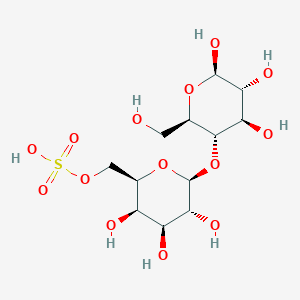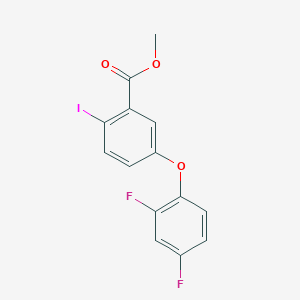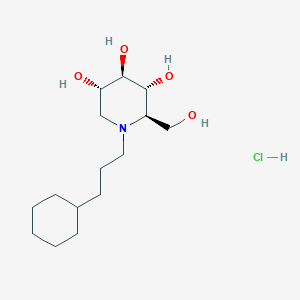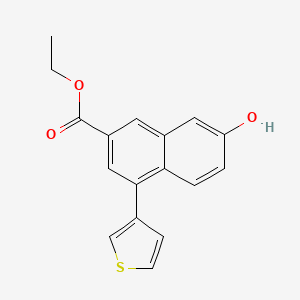
Ethyl 7-hydroxy-4-(3-thienyl)-2-naphthoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 7-hydroxy-4-(3-thienyl)-2-naphthoate is a synthetic organic compound that belongs to the class of naphthoate derivatives This compound is characterized by the presence of a naphthalene ring system substituted with a hydroxy group, a thienyl group, and an ethyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-hydroxy-4-(3-thienyl)-2-naphthoate typically involves the condensation of 7-hydroxy-4-(3-thienyl)-2-naphthoic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure cost-effectiveness and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure compliance with industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 7-hydroxy-4-(3-thienyl)-2-naphthoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The thienyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Formation of 7-oxo-4-(3-thienyl)-2-naphthoate.
Reduction: Formation of 7-hydroxy-4-(3-thienyl)-2-naphthol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Ethyl 7-hydroxy-4-(3-thienyl)-2-naphthoate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Ethyl 7-hydroxy-4-(3-thienyl)-2-naphthoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to the disruption of cellular processes . Additionally, it may interact with cellular signaling pathways, affecting gene expression and protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Ethyl 7-hydroxy-4-(3-thienyl)-2-naphthoate can be compared with other similar compounds, such as:
4-(3-thienyl)coumarin: Similar in structure but lacks the naphthalene ring system.
7-hydroxy-4-(3-thienyl)-2-naphthoic acid: The precursor to the ethyl ester derivative.
4-(3-thienyl)benzoic acid: Contains a benzoic acid moiety instead of the naphthalene ring.
The uniqueness of this compound lies in its combination of the naphthalene ring system with the thienyl and ethyl ester groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C17H14O3S |
|---|---|
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
ethyl 7-hydroxy-4-thiophen-3-ylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C17H14O3S/c1-2-20-17(19)13-7-12-8-14(18)3-4-15(12)16(9-13)11-5-6-21-10-11/h3-10,18H,2H2,1H3 |
InChI-Schlüssel |
FSMRVVDZCSDVMD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=C2C=CC(=CC2=C1)O)C3=CSC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-tert-butyldiphenylsilyloxy-3-(4-fluorophenyl)propyl]-4-(4-hydroxyphenyl)-2-azetidinone](/img/structure/B13862560.png)
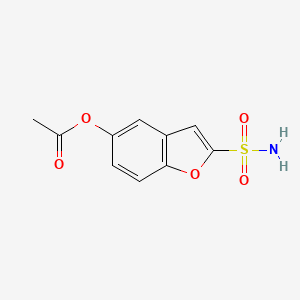
![[1-(Cyclopropylmethyl)-3-methylidenecyclobutyl]methanamine](/img/structure/B13862570.png)
![Spiro[2.5]octan-6-yl methanesulfonate](/img/structure/B13862573.png)
![3-[[3-(Trifluoromethyl)phenyl]methyl]pyrrolidine;hydrochloride](/img/structure/B13862580.png)
![7-[(4E)-3-[amino(dideuterio)methyl]-4-methoxyimino(4,5-13C2)azolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B13862581.png)
![(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B13862584.png)
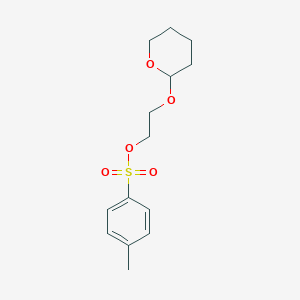
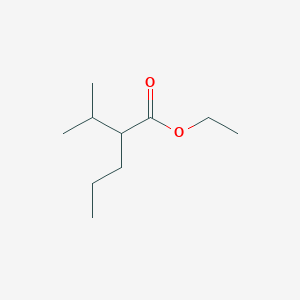
![(1R,3R,5S,6S,7S,8S)-8-Butyl-6,7-dihydroxy-3-(((S)-3-hydroxy-2-phenylpropanoyl)oxy)-8-methyl-8-azabicyclo[3.2.1]octan-8-ium Bromide](/img/structure/B13862606.png)
